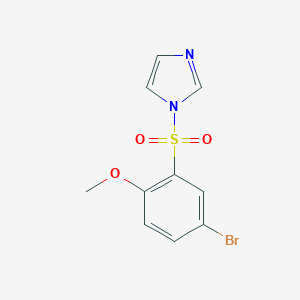

1-(5-Bromo-2-methoxyphenyl)sulfonylimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(5-Bromo-2-methoxyphenyl)sulfonylimidazole is a chemical compound that features a sulfonyl group attached to an imidazole ring, with a bromine and methoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2-methoxyphenyl)sulfonylimidazole typically involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with imidazole. The reaction is carried out in the presence of a base such as triethylamine, under anhydrous conditions, and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-methoxyphenyl)sulfonylimidazole can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The sulfonyl group can participate in redox reactions.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

Oxidation and Reduction: Reagents like hydrogen peroxide or reducing agents such as sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(5-Bromo-2-methoxyphenyl)sulfonylimidazole has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methoxyphenyl)sulfonylimidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The bromine and methoxy groups can also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- 1-(5-Bromo-2-methoxyphenyl)sulfonylpiperidine

- 1-(5-Bromo-2-methoxyphenyl)sulfonylbenzene

Uniqueness

1-(5-Bromo-2-methoxyphenyl)sulfonylimidazole is unique due to the presence of the imidazole ring, which can enhance its binding properties and specificity in biological systems. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

1-(5-Bromo-2-methoxyphenyl)sulfonylimidazole is a synthetic compound that has garnered attention in various fields of research due to its unique structural features and potential biological activities. The compound consists of a sulfonyl group attached to an imidazole ring, with a bromine and methoxy substituent on the phenyl moiety. This structure allows for diverse chemical reactivity and biological interactions.

Chemical Structure

- IUPAC Name: this compound

- Molecular Formula: C10H9BrN2O3S

- Molecular Weight: 305.16 g/mol

- InChI Key: MLCLCLMYJUQNAE-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including proteins and enzymes. The sulfonyl group can form strong interactions with nucleophilic sites in proteins, potentially inhibiting enzymatic activity. The presence of the bromine and methoxy groups may enhance the compound's binding affinity and specificity, making it a valuable candidate for further pharmacological studies.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. In vitro experiments have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that treatment with this compound resulted in significant apoptosis in human breast cancer cells (MCF-7), suggesting its potential as an anticancer agent.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines in macrophages, thereby reducing inflammation. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

Enzymatic Inhibition

The compound has also been studied for its role as an enzyme inhibitor. It has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders. For example, it was found to inhibit certain kinases, which are crucial in cancer signaling pathways.

Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of this compound on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 10 to 25 µM across different cell lines. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

Study 2: Anti-inflammatory Mechanism

Another research article focused on the anti-inflammatory properties of this compound. The study utilized lipopolysaccharide (LPS)-stimulated macrophages to assess cytokine production. Results showed that treatment with this compound led to a marked decrease in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anticancer, anti-inflammatory |

| 1-(5-Bromo-2-methoxyphenyl)sulfonylpiperidine | Similar structure but different ring | Potential enzyme inhibitor |

| 1-(5-Bromo-2-methoxyphenyl)sulfonylbenzene | Similar structure without imidazole | Limited biological activity |

Properties

IUPAC Name |

1-(5-bromo-2-methoxyphenyl)sulfonylimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O3S/c1-16-9-3-2-8(11)6-10(9)17(14,15)13-5-4-12-7-13/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCLCLMYJUQNAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)S(=O)(=O)N2C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.